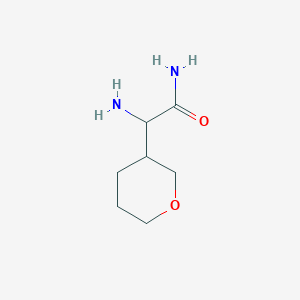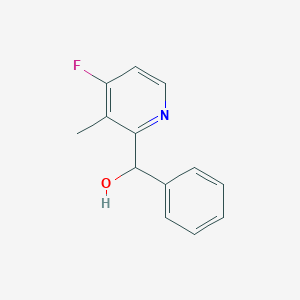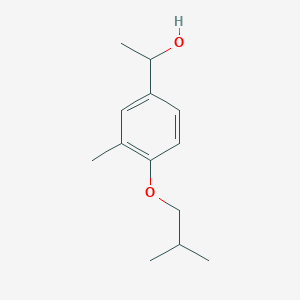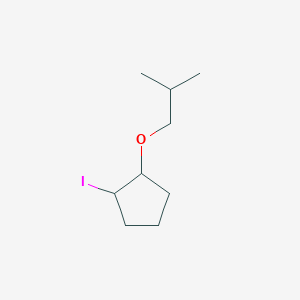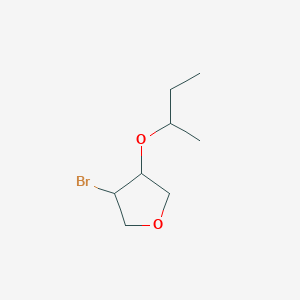
4-Tert-butyl-3-hydroxycyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Tert-butyl-3-hydroxycyclohexan-1-one is an organic compound with the molecular formula C10H18O2 It is a cyclohexanone derivative featuring a tert-butyl group at the 4-position and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-hydroxycyclohexan-1-one typically involves the selective functionalization of cyclohexanone. One common method is the Friedel-Crafts alkylation of cyclohexanone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl group at the 4-position. Subsequent hydroxylation at the 3-position can be achieved using a variety of reagents, including peracids or hydroboration-oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.
化学反応の分析
Types of Reactions: 4-Tert-butyl-3-hydroxycyclohexan-1-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). .
Oxidation: Oxidation of the hydroxyl group can be achieved using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4), leading to the formation of 4-tert-butyl-3-oxocyclohexanone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Reduction: Cis- and trans-4-tert-butylcyclohexanol.
Oxidation: 4-tert-butyl-3-oxocyclohexanone.
Substitution: 4-tert-butyl-3-chlorocyclohexanone.
科学的研究の応用
4-Tert-butyl-3-hydroxycyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-tert-butyl-3-hydroxycyclohexan-1-one depends on its specific application. In chemical reactions, its reactivity is influenced by the steric and electronic effects of the tert-butyl and hydroxyl groups. The tert-butyl group, being bulky, prefers an equatorial position in the cyclohexane ring, which affects the compound’s conformational stability and reactivity .
類似化合物との比較
4-Tert-butyl-3-hydroxycyclohexan-1-one can be compared with other cyclohexanone derivatives, such as:
4-tert-butylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
3-hydroxycyclohexanone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-butyl-2-hydroxycyclohexan-1-one: Similar structure but with the hydroxyl group at the 2-position, leading to different conformational preferences and reactivity.
The unique combination of the tert-butyl and hydroxyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
4-tert-butyl-3-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h8-9,12H,4-6H2,1-3H3 |
InChIキー |
PWJVLZVXBUMZRP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=O)CC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



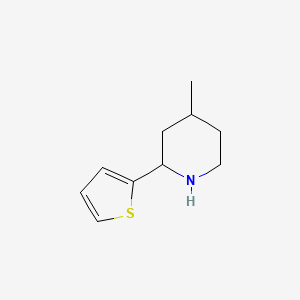

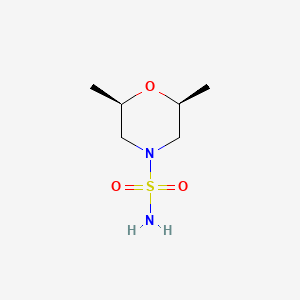
![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)

